(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
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Overview
Description
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where surface activity is required, such as in detergents, fabric softeners, and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride typically involves the reaction of (Laurylamidopropyl)dimethylamine with 2-chloroethanol. The process is carried out in a three-neck flask, where the system is heated to 60°C. 2-chloroethanol is then slowly added dropwise into the system through a constant-pressure dropping funnel over a period of 2 hours. The reaction is continued at 60°C for an additional 12 hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors with precise temperature and pressure control. The final product is purified through distillation under reduced pressure to remove any unreacted materials and solvents .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in various substituted ammonium compounds.
Scientific Research Applications
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture media and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers due to its surface-active properties
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride involves its interaction with cell membranes and proteins. The hydrophobic tail interacts with lipid bilayers, disrupting membrane integrity, while the hydrophilic head interacts with proteins and other polar molecules. This dual interaction can lead to cell lysis and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-((1-oxododecyl)amino)propyl)ammonium chloride
- (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium nitrate
Uniqueness
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. This makes it particularly effective in applications requiring strong surface activity, such as in detergents and emulsifiers .
Properties
CAS No. |
2646-11-9 |
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Molecular Formula |
C25H53ClN2O2 |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C25H52N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;/h28H,4-24H2,1-3H3;1H |
InChI Key |
ZFPJLSHASOGDBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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